Paniculoside III

Overview

Description

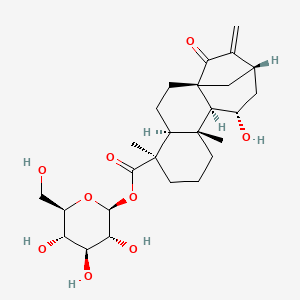

Paniculoside III is a diterpene glucoside isolated from the aerial part of Stevia paniculata (Compositae), along with other paniculosides (I-V). These compounds were identified and characterized through comparison of their ^13C nuclear magnetic resonance (NMR) spectra with those of their aglycones and model glucosides. Paniculosides I-IV are formulated as β-glucopyranosyl esters of various ent-kaurane diterpenoid acids, while paniculoside-V is represented by a 15-O-β-glucopyranoside derivative (Yamasaki et al., 1977).

Scientific Research Applications

Cytoprotective Effects : Paniculoside III, along with other paniculosides, has been identified in the ethyl acetate fraction of Pseudocaryopteris paniculata. These compounds were studied for their cytoprotective effects against t-BHP-induced toxicity in HepG2 cells. This compound was one of the compounds that showed moderate cytoprotective activities (Xu et al., 2020).

Structure Elucidation via NMR Spectroscopy : Research on Stevia paniculata led to the isolation of five new diterpene glucosides, including this compound. The study utilized 13C nuclear magnetic resonance spectroscopy for structural analysis of these glucosides (Yamasaki et al., 1977).

Antiprotozoal Activity : In a study involving Ageratina cylindrica, this compound was identified among other new ent-kaurenoic acid glycosides. These compounds demonstrated moderate antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites (Bustos-Brito et al., 2015).

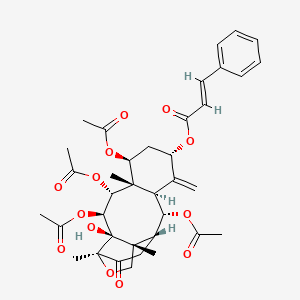

Structure-Activity Relationship in Anti-Inflammatory and Antitumor Effects : A study on tubeimosides (including this compound) from Bolbostemma paniculatum explored their anti-inflammatory, antitumor, and antitumor-promoting effects. It found that this compound exhibited stronger anti-inflammatory and antitumor activities compared to other tubeimosides (Yu et al., 2001).

Inhibition of Tumor Promotion : Tubeimoside III was tested for its anti-inflammatory effect and anti-tumor promoting effect against 12-O-tetradecanoylphorbol-13-acetate (TPA). This study highlighted the differences in bioactivities between tubeimosides I and III, particularly the non-activity of tubeimoside III as an inhibitor of tumor promotion when administered orally (Yu et al., 1995).

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-20,22,27-31H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,22+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKLOHJUYDOADP-DQGZFUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801136068 | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60129-65-9 | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paniculoside III and where has it been found?

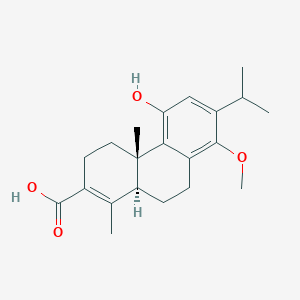

A1: this compound is an ent-kaurene glycoside. It has been identified in the aerial parts of Hyalis argentea and Pteris semipinnata , which are both plants.

Q2: What other compounds are often found alongside this compound in plants?

A2: The research indicates that this compound is often found alongside other ent-kaurenes and diterpenes. For instance, in Hyalis argentea, it was discovered along with other ent-kaurenes, diterpene lactones, guaianolides, and a coumarin . Similarly, in Pteris semipinnata, this compound was isolated with another labdane diterpenoid and pterosin C 3-O-β-D-glucoside . This co-occurrence suggests potential biosynthetic relationships between these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)